(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid
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Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protected amino group and a cyclopropyl moiety, making it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as tert-butyl carbamate and 1-methylcyclopropyl carboxylic acid.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
Formation of the Acetic Acid Moiety: The protected amino compound is then subjected to carboxylation reactions to introduce the acetic acid functionality. This can be achieved through various methods, including Grignard reactions or carboxylation of organolithium intermediates.
Industrial Production Methods
In an industrial setting, the synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid is optimized for large-scale production. This involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Cyclopropyl Ketones: Formed through oxidation.
Amines and Alcohols: Resulting from reduction reactions.
Substituted Amino Acids: Produced via nucleophilic substitution.
Scientific Research Applications
Chemistry
Synthesis of Chiral Intermediates: Used in the preparation of enantiomerically pure compounds.
Catalyst Development: Serves as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition Studies: Acts as a substrate or inhibitor in enzymatic reactions.
Protein Modification: Utilized in the modification of proteins for structural and functional studies.
Medicine
Drug Development: Intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Prodrug Design: Employed in the design of prodrugs to improve bioavailability and targeting.
Industry
Agrochemicals: Intermediate in the production of herbicides and pesticides.
Material Science: Used in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism by which (S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid exerts its effects depends on its application. In drug development, it may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Modifying receptor function to elicit a biological response.
Pathway Modulation: Influencing biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
®-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid: The enantiomer of the compound, with different biological activities.
2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid: Lacks the methyl group on the cyclopropyl ring, leading to different reactivity and applications.
2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)propanoic acid: Contains an additional carbon in the acetic acid moiety, altering its chemical properties.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and catalysts.
Properties
IUPAC Name |
(2S)-2-(1-methylcyclopropyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7(8(13)14)11(4)5-6-11/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVOXOHBBPCXTC-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC1)[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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